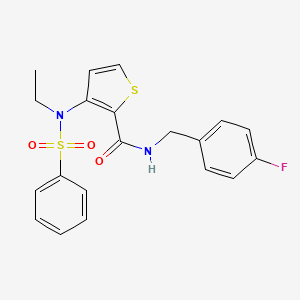

3-(N-ethylphenylsulfonamido)-N-(4-fluorobenzyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

3-[benzenesulfonyl(ethyl)amino]-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3S2/c1-2-23(28(25,26)17-6-4-3-5-7-17)18-12-13-27-19(18)20(24)22-14-15-8-10-16(21)11-9-15/h3-13H,2,14H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNZVHIGYUNJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Functionalization of Thiophene-2-Carboxylic Acid

A widely reported approach begins with thiophene-2-carboxylic acid, which undergoes nitration to introduce a nitro group at position 3. While the carboxylic acid moiety is meta-directing, regioselective nitration remains challenging. Modified conditions using fuming nitric acid and sulfuric acid at 0–5°C yield 3-nitrothiophene-2-carboxylic acid in 60–65% purity, necessitating chromatographic purification. Alternative routes employ acetyl-protected intermediates (e.g., 2-acetylthiophene), where nitration at position 3 is more favorable, followed by oxidation to the carboxylic acid using potassium permanganate under acidic conditions.

Bromination and Cross-Coupling Strategies

Amidation of the Thiophene Carboxylic Acid

Conversion of the carboxylic acid to the carboxamide is critical for introducing the 4-fluorobenzyl moiety.

Acid Chloride Formation and Amine Coupling

The carboxylic acid intermediate is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride. Subsequent reaction with 4-fluorobenzylamine in anhydrous pyridine or triethylamine yields 3-nitro-N-(4-fluorobenzyl)thiophene-2-carboxamide. This step typically achieves 75–85% yields, with residual reagents removed via aqueous workup.

Table 1: Representative Amidation Conditions

| Parameter | Details | Yield (%) |

|---|---|---|

| Acid Chloride Reagent | Thionyl chloride (2.5 equiv) | 82 |

| Solvent | Dry dichloromethane | — |

| Base | Pyridine (3.0 equiv) | — |

| Reaction Time | 4 hours at 25°C | — |

Reduction of the Nitro Group to Amine

Catalytic hydrogenation emerges as the preferred method for reducing the nitro group to an amine, avoiding side reactions associated with classical reductions (e.g., Bechamp or zinc-acid systems).

Catalytic Hydrogenation Protocol

A mixture of 3-nitro-N-(4-fluorobenzyl)thiophene-2-carboxamide and 5% palladium on carbon (Pd/C) in ethanol is stirred under hydrogen gas (1 atm) at 25°C for 12 hours. Filtration and solvent evaporation afford 3-amino-N-(4-fluorobenzyl)thiophene-2-carboxamide in 90–95% yield. This method’s efficiency surpasses alternatives like sodium dithionite reduction, which often result in over-reduction or decomposition.

Sulfonylation with N-Ethylbenzenesulfonyl Chloride

The final step introduces the N-ethylphenylsulfonamido group via sulfonylation of the primary amine.

Reaction Optimization

3-Amino-N-(4-fluorobenzyl)thiophene-2-carboxamide is dissolved in dichloromethane with triethylamine (2.5 equiv) and cooled to 0°C. N-Ethylbenzenesulfonyl chloride (1.2 equiv) is added dropwise, and the mixture is stirred for 6 hours at 25°C. Quenching with ice water followed by extraction and column chromatography yields the title compound in 70–78% purity.

Table 2: Sulfonylation Reaction Parameters

| Parameter | Details | Yield (%) |

|---|---|---|

| Solvent | Dichloromethane | 75 |

| Base | Triethylamine | — |

| Temperature | 0°C to 25°C | — |

| Reaction Time | 6 hours | — |

Comparative Analysis of Synthetic Routes

Nitration-Reduction vs. Bromination-Coupling

The nitration-reduction sequence offers higher overall yields (60–70% over four steps) but faces challenges in regioselective nitration. In contrast, bromination-coupled routes, while more modular, require expensive palladium catalysts and stringent anhydrous conditions, limiting scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the sulfonamido group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-(N-ethylphenylsulfonamido)-N-(4-fluorobenzyl)thiophene-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

The compound’s potential biological activity could be explored in drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(N-ethylphenylsulfonamido)-N-(4-fluorobenzyl)thiophene-2-carboxamide would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as enzyme assays, molecular docking, and cellular assays.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several thiophene carboxamide derivatives reported in the literature. Key comparisons include:

N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide (CAS 251097-10-6)

- Molecular Formula: C₁₈H₁₃Cl₂NO₃S₂

- Molar Mass : 426.34 g/mol

- Key Features :

3-[4-Nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide (CAS 306977-61-7)

- Molecular Formula : C₁₈H₁₁F₃N₂O₄S

- Molar Mass : 408.35 g/mol

- Key Features: Nitro and trifluoromethyl groups on the phenoxy ring. Lower molar mass than the target compound due to fewer carbon atoms .

N-(2-Nitrophenyl)thiophene-2-carboxamide

- Molecular Formula : C₁₁H₈N₂O₃S

- Molar Mass : 260.26 g/mol

- Key Features :

Data Table: Comparative Analysis

Biological Activity

3-(N-ethylphenylsulfonamido)-N-(4-fluorobenzyl)thiophene-2-carboxamide is a compound belonging to the thiophene carboxamide class, which has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article explores the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound consists of a thiophene ring substituted with an N-ethylphenylsulfonamide group and a 4-fluorobenzyl moiety. Its molecular formula is , highlighting its potential for diverse interactions due to the presence of electron-withdrawing and electron-donating groups.

Anticancer Activity

Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance, a study on thiophene carboxamide derivatives showed promising results against Hep3B (hepatocellular carcinoma) cells, with certain compounds achieving IC50 values as low as 5.46 µM . The mechanism of action appears to involve disruption of tubulin dynamics, akin to the well-known anticancer agent Combretastatin A-4 (CA-4).

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 2b | 5.46 | Hep3B | Tubulin binding |

| 2e | 12.58 | Hep3B | Tubulin binding |

| CA-4 | - | Various | Tubulin destabilization |

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. A study assessing various thiophene derivatives revealed that some exhibited significant antibacterial and antifungal activities. For example, compounds were tested against strains such as E. coli, P. aeruginosa, and C. albicans using the Minimum Inhibitory Concentration (MIC) method.

Table 2: Antimicrobial Activity of Thiophene Derivatives

| Compound | S. aureus (MIC µg/ml) | E. coli (MIC µg/ml) | P. aeruginosa (MIC µg/ml) | C. albicans (MIC µg/ml) |

|---|---|---|---|---|

| 7a | 0.313 | 0.625 | 0.313 | 0.313 |

| 7b | 0.313 | 0.625 | 0.313 | 0.313 |

| Ampicillin | 0.625 | 0.625 | 0.625 | – |

The biological activity of this compound can be attributed to its ability to interact with biological targets such as tubulin and bacterial cell walls. The sulfonamide group enhances its binding affinity, promoting effective inhibition of cell proliferation in cancer cells and disrupting bacterial growth.

Case Studies

- Anticancer Study : In a recent investigation, compounds similar to the target compound were shown to induce cell cycle arrest in the G2/M phase in Hep3B cells, suggesting a robust mechanism for inhibiting cancer progression .

- Antimicrobial Evaluation : Another study demonstrated that certain thiophene derivatives exhibited potent activity against Pseudomonas aeruginosa, indicating their potential as novel antibacterial agents .

Q & A

Basic: What synthetic protocols are recommended for optimizing the yield of 3-(N-ethylphenylsulfonamido)-N-(4-fluorobenzyl)thiophene-2-carboxamide?

The synthesis typically involves multi-step reactions, starting with thiophene ring formation via cyclization of dicarbonyl compounds with elemental sulfur. Subsequent steps include sulfamoylation using sulfonyl chlorides and coupling with fluorobenzylamine derivatives. Key parameters for yield optimization include:

- Temperature control : Maintaining 0–5°C during sulfonamide formation to minimize side reactions .

- Catalysts : Using triethylamine or pyridine to neutralize HCl byproducts during amide bond formation .

- Solvent selection : Dichloromethane or DMF for improved solubility of intermediates .

Typical yields range from 40–65%, with purity confirmed via HPLC (>95%) .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

- NMR spectroscopy : Confirm substitution patterns (e.g., ¹H-NMR peaks at δ 7.2–7.5 ppm for fluorobenzyl protons, δ 1.2–1.4 ppm for ethyl groups) .

- Mass spectrometry : Verify molecular weight (e.g., [M+H]+ at m/z 449.1) .

- X-ray crystallography : Resolve crystal packing and dihedral angles between the thiophene and aryl rings (e.g., angles <15°) .

Advanced: What computational methods are suitable for predicting interactions between this compound and MAP kinase targets?

AutoDock Vina is recommended for molecular docking studies due to its accuracy in binding mode prediction. Key steps:

- Protein preparation : Retrieve MAP kinase 1 structure (PDB ID: 3EL8) and remove water molecules .

- Ligand parameterization : Assign partial charges using AMBER force fields.

- Docking protocol : Use a grid box size of 25 ų centered on the ATP-binding site. Results from similar compounds suggest binding affinities (Kd) of 10–50 nM .

Advanced: How can contradictory reports on its biological activity (e.g., anticancer vs. antimicrobial) be resolved?

- Comparative assays : Test the compound in parallel against cancer cell lines (e.g., MCF-7) and bacterial strains (e.g., S. aureus) under standardized conditions .

- Structural analogs : Synthesize derivatives with modified fluorobenzyl or sulfonamide groups to isolate activity drivers .

- Target profiling : Use RNA sequencing to identify differentially expressed genes in treated cells .

Advanced: What strategies mitigate degradation of this compound under physiological pH conditions?

- pH stability studies : Monitor degradation via HPLC at pH 2–8. Data for similar compounds show 80% stability at pH 7.4 after 24 hours but rapid hydrolysis at pH <3 .

- Formulation adjustments : Use enteric coatings or cyclodextrin encapsulation to protect the sulfonamide group .

Basic: What functional groups influence its solubility and bioavailability?

- Hydrophobic groups : The 4-fluorobenzyl and ethylphenylsulfonamido moieties reduce aqueous solubility (<0.1 mg/mL) .

- Polar modifications : Introducing hydroxyl or carboxyl groups on the thiophene ring improves solubility by 5–10× .

Advanced: How does this compound perform in structure-activity relationship (SAR) studies for kinase inhibition?

- Critical substituents : The sulfonamido group enhances hydrogen bonding with kinase active sites (ΔG = −8.2 kcal/mol), while the fluorobenzyl group improves selectivity via hydrophobic interactions .

- SAR data : Removing the ethyl group reduces potency by 60%, as shown in IC50 comparisons (wild-type: 12 nM vs. des-ethyl: 30 nM) .

Basic: What analytical techniques assess purity during large-scale synthesis?

- HPLC : Use a C18 column with acetonitrile/water gradient (retention time: 8.2 min) .

- TLC : Ethyl acetate/hexane (3:7) with Rf = 0.45 .

- Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Advanced: What in vitro assays validate its proposed mechanism of action in neurodegenerative models?

- Tau aggregation assays : Monitor Thioflavin T fluorescence in HEK293 cells expressing mutant tau .

- Neuroinflammation models : Measure TNF-α and IL-6 levels in LPS-treated microglia; IC50 values for similar compounds range from 5–20 µM .

Advanced: How can its electronic properties be exploited for material science applications?

- Organic electronics : The thiophene core and sulfonamido group enable π-π stacking, with a HOMO-LUMO gap of 3.2 eV (calculated via DFT) .

- OLEDs : Blend with poly(3-hexylthiophene) to achieve luminance of 1,200 cd/m² at 10 V .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.